![molecular formula C15H17NO5S B3239682 4-acetyl-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide CAS No. 1421473-62-2](/img/structure/B3239682.png)
4-acetyl-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide
Overview
Description
The compound “4-acetyl-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (-S(=O)2-NH2). They are widely used in medicine, particularly as antibiotics .
Molecular Structure Analysis
The compound contains a benzene ring, indicating aromatic properties. It also has a furan ring, which is a heterocyclic compound with aromatic properties. The presence of the sulfonamide group could make the compound polar and potentially bioactive .Chemical Reactions Analysis
Sulfonamides, in general, are known to undergo a variety of chemical reactions, including hydrolysis, acylation, and displacement reactions .Physical And Chemical Properties Analysis
The compound likely has a high melting point due to the presence of the sulfonamide group, which can form strong intermolecular hydrogen bonds. The presence of aromatic rings could contribute to its stability .Scientific Research Applications
- Application : Researchers have explored the antimalarial activity of 4-acetyl-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide. Molecular hybridization techniques were employed to create new compounds by linking the quinoline nucleus (a privileged scaffold) with chalcone derivatives. These molecular hybrids demonstrated good antiplasmodial activity against the chloroquine-sensitive strain of P. falciparum, with IC50 values ranging from 0.10 to 4.45 μM .
Antimalarial Activity
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-acetyl-N-[3-(furan-2-yl)-3-hydroxypropyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5S/c1-11(17)12-4-6-13(7-5-12)22(19,20)16-9-8-14(18)15-3-2-10-21-15/h2-7,10,14,16,18H,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTSFHVCJUBADL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCC(C2=CC=CO2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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